molecular formula C18H16Cl4N4S2 B4673949 N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

Cat. No.: B4673949
M. Wt: 494.3 g/mol
InChI Key: BWCHMHZBUFHNBN-UHFFFAOYSA-N
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Description

N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves the reaction of 2,5-dichloroaniline with tetrahydro-1,4-pyrazinedicarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS(2,5-DICHLOROPHENYL)TEREPHTHALAMIDE
  • N,N’-BIS-(2,4-DICHLORO-PHENYL)-TEREPHTHALAMIDE
  • N,N’-BIS-(3,4-DICHLORO-PHENYL)-TEREPHTHALAMIDE

Uniqueness

N,N-BIS(2,5-DICHLOROPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific applications.

Properties

IUPAC Name

1-N,4-N-bis(2,5-dichlorophenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl4N4S2/c19-11-1-3-13(21)15(9-11)23-17(27)25-5-7-26(8-6-25)18(28)24-16-10-12(20)2-4-14(16)22/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCHMHZBUFHNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=C(C=CC(=C2)Cl)Cl)C(=S)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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